molecular formula C16H15N3O4 B3892552 4-nitro-N-[4-(propionylamino)phenyl]benzamide

4-nitro-N-[4-(propionylamino)phenyl]benzamide

Cat. No. B3892552
M. Wt: 313.31 g/mol
InChI Key: BGBOJNGAGKNDBG-UHFFFAOYSA-N
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Description

“4-nitro-N-[4-(propionylamino)phenyl]benzamide” is a chemical compound. Based on its name, it contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to have bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzamide core with nitro (-NO2) and propionylamino (-CH2CH2CONH2) substituents. The exact structure and conformation could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The nitro group in the compound is a strong electron-withdrawing group, which would make the compound susceptible to nucleophilic aromatic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and have relatively high melting points. They are polar due to the presence of the amide group and can form hydrogen bonds .

Safety and Hazards

As with any chemical compound, handling “4-nitro-N-[4-(propionylamino)phenyl]benzamide” would require appropriate safety measures. Nitroaromatic compounds can be explosive and are generally considered hazardous. Benzamides are usually low in toxicity but can be irritants .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could be tested against various biological targets to determine its potential as a pharmaceutical drug .

properties

IUPAC Name

4-nitro-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-15(20)17-12-5-7-13(8-6-12)18-16(21)11-3-9-14(10-4-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBOJNGAGKNDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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